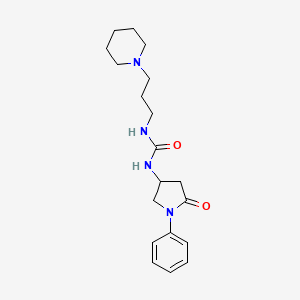

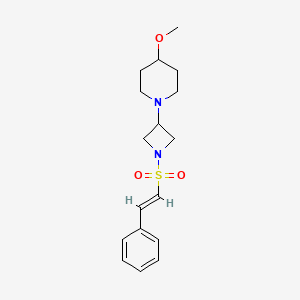

![molecular formula C15H10ClNO B2823754 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-67-1](/img/structure/B2823754.png)

2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound . It has been used in the synthesis of various compounds and has shown significant activity against certain strains of mycobacteria .

Chemical Reactions Analysis

The compound has been tested against three mycobacterial strains and evaluated for its ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts .科学的研究の応用

Antimycobacterial Activity

2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including derivatives similar to 2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole, have been synthesized and tested for their antimycobacterial properties. These compounds exhibited significant activity against mycobacterial strains such as M. tuberculosis, M. kansasii, and M. avium, with some showing higher activity than the standard treatment, isoniazid. This suggests potential application in treating mycobacterial infections (Imramovský et al., 2014).

Green Synthesis Methods

Research has also explored green synthesis methods for producing benzoxazole derivatives. Ultrasound irradiation, an eco-friendly and alternative energy source, has been employed for the efficient synthesis of novel benzoxazoles from various starting materials. This process results in high yields and short reaction times, highlighting an environmentally benign route for producing benzoxazole compounds, including those related to this compound (Nikpassand et al., 2016).

Fluorescent Probes and Sensing

Benzoxazole derivatives have found applications as fluorescent probes for sensing metal cations and pH changes. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have demonstrated high sensitivity and selectivity towards specific metal cations, as well as pH-dependent fluorescence changes. This makes them suitable for use in various sensing applications, including environmental monitoring and biological imaging (Tanaka et al., 2001).

Chitin Biosynthesis Inhibition

Etoxazole, a 2,4-diphenyl-1,3-oxazoline derivative related to benzoxazoles, has been studied for its mode of action as an acaricide/insecticide. It inhibits chitin biosynthesis in pests like the fall armyworm, inducing moulting defects and offering a potential route for pest control in agriculture (Nauen & Smagghe, 2006).

Copper-Catalysed Synthesis

Research into the synthesis of 2-substituted benzoxazoles via copper-catalysed intramolecular coupling reactions has provided a simple and efficient method for producing a wide range of benzoxazole derivatives. This methodology, which can be applied to less reactive starting materials, offers a valuable tool in the synthesis of compounds including those related to this compound (Wu et al., 2014).

特性

IUPAC Name |

2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRRDBGOBPNPPO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

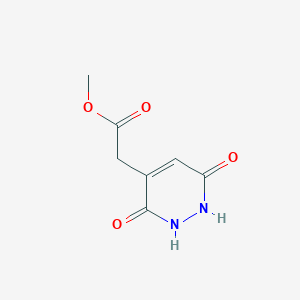

![3-(2,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2823676.png)

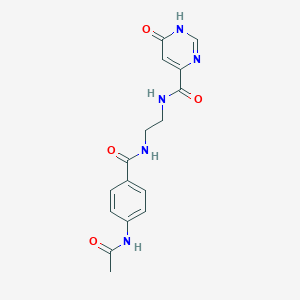

![6-(4-methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823678.png)

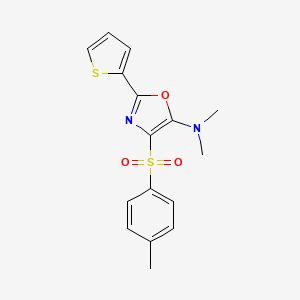

![Methyl 6-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2823680.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate](/img/structure/B2823681.png)

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)

![3-(3-methylthiophen-2-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide](/img/structure/B2823691.png)

![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)